Derquantel

Vue d'ensemble

Description

Derquantel est un composé spiroindole qui agit comme un anthelminthique oral. Il est principalement utilisé en association avec l'abamectine pour traiter et contrôler un large éventail de nématodes gastro-intestinaux adultes et immatures chez les ovins . Le composé est connu pour son efficacité contre les parasites résistants aux autres anthelminthiques, ce qui en fait un outil précieux en médecine vétérinaire .

Méthodes De Préparation

Derquantel est synthétisé semi-synthétiquement à partir de la paraherquamide, qui est isolée des extraits de fermentation du champignon Penicillium simplicissimum. La voie de synthèse implique la réduction chimique de la paraherquamide, suivie de modifications chimiques spécifiques pour améliorer ses propriétés anthelminthiques. Les méthodes de production industrielle de this compound ne sont pas divulguées publiquement, mais il est généralement produit par des sociétés pharmaceutiques spécialisées .

Analyse Des Réactions Chimiques

Derquantel subit plusieurs types de réactions chimiques, notamment :

Réduction : L'étape initiale de sa synthèse implique la réduction de la paraherquamide.

Substitution : Diverses modifications chimiques sont apportées à la molécule pour améliorer son efficacité.

Les réactifs couramment utilisés dans ces réactions comprennent des agents réducteurs et des catalyseurs spécifiques qui facilitent la transformation de la paraherquamide en this compound. Les principaux produits formés à partir de ces réactions sont des intermédiaires qui sont ensuite modifiés pour produire le composé this compound final.

4. Applications de la Recherche Scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Agent Antiparasitaire : Il est utilisé pour traiter et contrôler les infections à nématodes gastro-intestinaux chez les ovins.

Antiparasitaire Rompant la Résistance : This compound est efficace contre les parasites résistants aux autres anthelminthiques, ce qui en fait un outil précieux pour gérer les problèmes de résistance.

Thérapie Combinée : Associé à l'abamectine, this compound offre un effet antiparasitaire à large spectre, couvrant la plupart des nématodes parasites chez les ovins.

5. Mécanisme d'Action

This compound agit comme un antagoniste du récepteur nicotinique de l'acétylcholine, provoquant une paralysie flasque et l'expulsion des nématodes . Ce mécanisme implique l'inhibition des récepteurs nicotiniques de l'acétylcholine, qui sont essentiels au fonctionnement normal des muscles des nématodes . En bloquant ces récepteurs, this compound perturbe l'activité neuromusculaire des parasites, entraînant leur paralysie et leur expulsion finale de l'hôte .

Applications De Recherche Scientifique

Efficacy Against Parasitic Infections

Derquantel is notably effective against a variety of gastrointestinal and respiratory nematodes in sheep. The combination product of this compound with abamectin (marketed as STARTECT®) has been extensively studied. Research indicates that this combination demonstrates high efficacy against resistant strains of nematodes, which are increasingly problematic in veterinary parasitology.

Key Findings from Research Studies

A comprehensive review of 19 studies conducted across Australia, New Zealand, South Africa, and the UK highlighted the following:

- Efficacy Rates : this compound-abamectin showed ≥ 98.9% efficacy against key nematode species such as Haemonchus contortus and Teladorsagia circumcincta, even in cases where resistance to other anthelmintics was present .

- Resistance Management : The studies included both naturally occurring and experimentally induced infections. Among the resistant strains tested, this compound maintained high efficacy levels, making it a critical tool in managing anthelmintic resistance .

Summary of Mechanism

| Mechanism | Details |

|---|---|

| Type | Nicotinic acetylcholine receptor antagonist |

| Effect on Nematodes | Induces flaccid paralysis by inhibiting neuromuscular transmission |

| Synergistic Effects | Exhibits synergism when used in combination with abamectin |

Broader Applications and Future Directions

While this compound is primarily utilized in veterinary medicine for sheep, its potential applications extend beyond this scope:

- One Health Approach : Insights gained from veterinary applications may inform human health strategies, particularly in understanding drug resistance mechanisms shared between human and animal parasites .

- Research on Other Parasites : There is ongoing research into the efficacy of this compound against other parasitic infections beyond nematodes, including potential applications in human medicine .

Case Studies and Research Insights

Several case studies have illustrated the practical applications of this compound:

- Field Trials : In various field trials across different regions, this compound-abamectin was shown to effectively reduce worm burdens in sheep herds previously treated with other anthelmintics that had failed due to resistance.

- Combination Therapy Studies : Research has explored the use of this compound in combination with other antiparasitic agents to enhance efficacy and reduce the likelihood of developing resistance .

Mécanisme D'action

Derquantel acts as a nicotinic acetylcholine receptor antagonist, causing flaccid paralysis and expulsion of nematodes . This mechanism involves the inhibition of nicotinic acetylcholine receptors, which are essential for the normal functioning of nematode muscles . By blocking these receptors, this compound disrupts the neuromuscular activity of the parasites, leading to their paralysis and eventual expulsion from the host .

Comparaison Avec Des Composés Similaires

Derquantel est unique parmi les anthelminthiques en raison de son mode d'action spécifique et de son efficacité contre les parasites résistants . Des composés similaires comprennent :

Paraherquamide : Le composé parent à partir duquel this compound est synthétisé.

Abamectine : Souvent utilisée en association avec this compound pour améliorer son spectre antiparasitaire.

Levamisole : Un autre anthelminthique qui cible les récepteurs nicotiniques de l'acétylcholine mais qui a une structure chimique différente.

Benzimidazoles : Une classe d'anthelminthiques qui agissent sur des cibles moléculaires différentes et sont souvent utilisés pour traiter des infections parasitaires similaires.

L'unicité de this compound réside dans sa capacité à rompre la résistance et son mode d'action spécifique, ce qui en fait un atout précieux dans l'arsenal des agents antiparasitaires .

Activité Biologique

Derquantel is a semi-synthetic spiroindole anthelmintic compound primarily used for the treatment of gastrointestinal nematodes in livestock, particularly sheep. Its biological activity is characterized by its mechanism of action, efficacy against various nematode species, and its interactions with other anthelmintic agents. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound operates by targeting the nicotinic acetylcholine receptors (nAChRs) in parasitic nematodes. By blocking these receptors, this compound disrupts the neuromuscular function of the parasites, leading to paralysis and eventual death. This mechanism is crucial for its effectiveness against nematodes that have developed resistance to other anthelmintics.

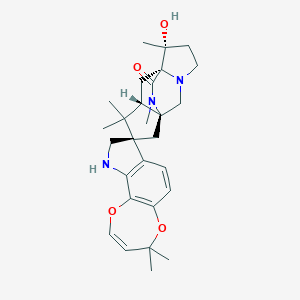

- Structure : The unique spiroindole structure of this compound is pivotal to its biological activity. It features a bicyclic system with an indole ring fused to a cyclopropane ring, which enhances its interaction with nAChRs .

Efficacy Against Nematodes

Numerous studies have evaluated the efficacy of this compound in both laboratory and field settings. Notably, this compound has shown high efficacy against various nematode species, including those resistant to traditional treatments.

Case Studies and Research Findings

- Field Efficacy : A study demonstrated that an oral formulation of this compound combined with abamectin achieved over 99.2% efficacy against mixed strongyle populations in sheep. In trials involving Nematodirus species, this compound-abamectin exhibited 100% efficacy .

- Combination Therapy : Research has indicated that combining this compound with abamectin results in synergistic effects at nAChRs, enhancing overall anthelmintic activity. This combination is particularly effective against resistant strains of nematodes .

- Dose-Response Studies : In dose-ranging studies, this compound consistently demonstrated over 95% reduction in mean worm counts across various nematode species at doses ranging from 0.5 to 8 mg/kg .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics:

| Parameter | Value |

|---|---|

| Tmax (hours) | 4.17 (range: 3.25–5.10) |

| Cmax (ng/ml) | 108 (range: 80.8-145) |

| Oral Bioavailability | ~56% (range: 44.3-71.3%) |

| Volume of Distribution (ml/kg) | 3220 (range: 2470-3970) |

| Clearance (ml/kg/min) | 11.1 (range: 9.5-12.8) |

| Half-life (hours) | 9.3 (range: 6.1–19.3) |

These pharmacokinetic parameters indicate that this compound is well-absorbed and distributed within the host's body, contributing to its effectiveness as an anthelmintic agent .

Safety Profile

The safety profile of this compound has been assessed through various studies focusing on its immunotoxicity and general toxicity levels in target animals:

- Immunotoxicity Studies : Evaluations show that this compound does not significantly impair immune function in treated animals, which is crucial for maintaining overall health during treatment .

- Toxicological Assessments : Comprehensive evaluations indicate that this compound has a favorable safety margin when used according to recommended dosages, making it suitable for inclusion in parasite control programs .

Propriétés

IUPAC Name |

(1S,6R,7R,9S,11R)-6-hydroxy-4',4',6,10,10,13-hexamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,8'-9,10-dihydro-[1,4]dioxepino[2,3-g]indole]-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37N3O4/c1-23(2)10-12-34-21-18(35-23)8-7-17-20(21)29-15-26(17)14-27-16-31-11-9-25(5,33)28(31,22(32)30(27)6)13-19(27)24(26,3)4/h7-8,10,12,19,29,33H,9,11,13-16H2,1-6H3/t19-,25+,26-,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVLXWPZFQQUIU-WGNDVSEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=COC2=C(O1)C=CC3=C2NCC34CC56CN7CCC(C7(CC5C4(C)C)C(=O)N6C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCN2[C@]13C[C@@H]4[C@](C2)(C[C@]5(C4(C)C)CNC6=C5C=CC7=C6OC=CC(O7)(C)C)N(C3=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50940260 | |

| Record name | 1'-Hydroxy-1',4,4,8',8',11'-hexamethyl-2',3',8'a,9,9',10-hexahydro-1'H,4H,5'H,6'H,8'H-spiro[1,4-dioxepino[2,3-g]indole-8,7'-[5a,9a](epiminomethano)cyclopenta[f]indolizin]-10'-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187865-22-1 | |

| Record name | Derquantel [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187865221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1'-Hydroxy-1',4,4,8',8',11'-hexamethyl-2',3',8'a,9,9',10-hexahydro-1'H,4H,5'H,6'H,8'H-spiro[1,4-dioxepino[2,3-g]indole-8,7'-[5a,9a](epiminomethano)cyclopenta[f]indolizin]-10'-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DERQUANTEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L0UGK6OOX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.